molecular formula C9H11NO B13041436 2-((1S)-1-Aminoprop-2-enyl)phenol

2-((1S)-1-Aminoprop-2-enyl)phenol

Cat. No.: B13041436
M. Wt: 149.19 g/mol
InChI Key: CQMVBTHCPSLLDF-QMMMGPOBSA-N
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Description

2-((1S)-1-Aminoprop-2-enyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is of interest due to its unique structure, which includes an amino group (-NH2) and a double bond in the prop-2-enyl side chain.

Preparation Methods

The synthesis of 2-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through various methods. One common approach is the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile. Industrial production methods often involve the use of diazonium salts, which are highly reactive intermediates that can be hydrolyzed to form phenols .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the amino group can participate in nucleophilic reactions, modifying biological molecules. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

2-((1S)-1-Aminoprop-2-enyl)phenol can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-[(1S)-1-aminoprop-2-enyl]phenol

InChI

InChI=1S/C9H11NO/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,8,11H,1,10H2/t8-/m0/s1

InChI Key

CQMVBTHCPSLLDF-QMMMGPOBSA-N

Isomeric SMILES

C=C[C@@H](C1=CC=CC=C1O)N

Canonical SMILES

C=CC(C1=CC=CC=C1O)N

Origin of Product

United States

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